molecular formula C12H15N5O B278321 N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide

N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide

Cat. No.: B278321
M. Wt: 245.28 g/mol
InChI Key: OZMXZYZFDSGOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tetrazole ring in this compound makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-ethyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide is unique due to the presence of both the tetrazole ring and the 3,4-dimethylbenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The 3,4-dimethylbenzamide group enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for drug development.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3,4-dimethylbenzamide

InChI

InChI=1S/C12H15N5O/c1-4-17-15-12(14-16-17)13-11(18)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15,18)

InChI Key

OZMXZYZFDSGOQN-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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